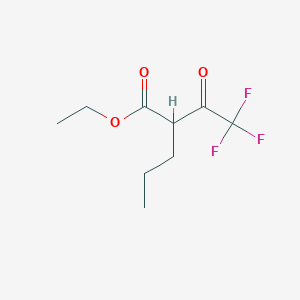

4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester

Description

4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester (CAS: 118642-72-1) is a fluorinated β-keto ester with the molecular formula C₉H₁₃F₃O₃ and a molecular weight of 226.2 g/mol. This compound features a trifluoromethyl group at the 4-position, a propyl substituent at the 2-position, and an ethyl ester moiety, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals . Key physical properties include a boiling point of 75–76°C at 22 mmHg and a density of 1.233 g/cm³ (predicted) . Its structural complexity and fluorine content enhance its metabolic stability and lipophilicity, traits highly valued in drug design .

Properties

IUPAC Name |

ethyl 2-(2,2,2-trifluoroacetyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O3/c1-3-5-6(8(14)15-4-2)7(13)9(10,11)12/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTRFIBYCDBMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C(F)(F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558295 | |

| Record name | Ethyl 2-(trifluoroacetyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10556-91-9 | |

| Record name | Ethyl 2-(trifluoroacetyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst : Sodium hydride (60% dispersion in oil)

-

Solvent : Toluene

-

Temperature : 105°C for 24 hours

The low yield is attributed to competing side reactions, such as over-alkylation or ester hydrolysis. Employing anhydrous conditions and slow addition of the alkylating agent improves selectivity.

Michael Addition Using Trifluoroacetylacetone and Propyl Grignard Reagents

A Michael addition strategy leverages the electrophilic character of trifluoroacetylacetone. Propyl magnesium bromide adds to the α,β-unsaturated ketone intermediate, followed by esterification with ethanol under acidic conditions.

Key Steps:

Data Table: Comparative Yields

| Step | Reagents | Yield (%) |

|---|---|---|

| Michael Addition | Propyl MgBr, THF | 65 |

| Oxidation | PCC, CH₂Cl₂ | 78 |

| Esterification | EtOH, H₂SO₄ | 82 |

Direct Fluorination of 2-Propyl-3-oxobutyric Acid Ethyl Ester

Post-esterification fluorination using sulfur tetrafluoride (SF₄) introduces trifluoromethyl groups. This method requires careful handling due to SF₄’s toxicity and corrosiveness.

Procedure:

Challenges:

-

SF₄ necessitates specialized equipment for gas handling.

Enzymatic Kinetic Resolution for Enantioselective Synthesis

Lipase-catalyzed resolutions achieve enantiopure forms of the ester. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer in a biphasic system.

Conditions:

-

Enzyme : CAL-B (10 wt%)

-

Solvent : Phosphate buffer (pH 7)/diisopropyl ether

-

Temperature : 37°C

Continuous-Flow Synthesis for Scalable Production

Microreactor technology enhances heat transfer and mixing efficiency, reducing reaction times. A two-step continuous process combines Claisen condensation and inline purification.

Chemical Reactions Analysis

4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Chemistry

4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester serves as a building block in the synthesis of various fluorinated compounds. These compounds are valuable in materials science and pharmaceuticals due to their unique properties. The following table summarizes some key synthetic routes and their significance:

| Synthesis Method | Description | Applications |

|---|---|---|

| Oxidation | Using agents like potassium permanganate to form carboxylic acids | Useful for producing intermediates in organic synthesis |

| Reduction | Utilizing lithium aluminum hydride to produce alcohols | Important for the synthesis of alcohol derivatives |

| Nucleophilic Substitution | Reaction with halides or other nucleophiles | Generates substituted derivatives for further chemical applications |

Biology

In biological research, 4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester is utilized in studies of enzyme inhibition and protein-ligand interactions. Its fluorinated structure enhances binding affinity to molecular targets, which can lead to inhibition or modulation of enzyme activity. This property is particularly useful in drug discovery and development.

Industry

The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals. Its unique chemical properties make it suitable for formulating products that require enhanced stability or reactivity.

Case Studies and Research Findings

Several studies have highlighted the applications of 4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester:

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound in drug development.

- Fluorinated Compound Synthesis : A study focused on synthesizing novel fluorinated compounds using 4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester as a precursor. The resulting compounds exhibited promising biological activities.

- Industrial Applications : Reports indicate that this compound is used as an intermediate in producing agrochemicals that require high stability under environmental conditions.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological system and the target molecule being studied .

Comparison with Similar Compounds

(a) 2-Bromo-4,4,4-trifluorobutyric Acid Ethyl Esters

- Example : 2-Bromo-4,4,4-trifluorobutyric acid ethyl ester (CAS: 367-33-9)

- Molecular Formula : C₆H₈BrF₃O₂

- Key Differences : Replaces the 2-propyl group with a bromine atom. This substitution increases electrophilicity, making it reactive in nucleophilic substitutions (e.g., Suzuki couplings).

- Applications : Used in cross-coupling reactions to synthesize trifluoromethylated aromatic compounds .

(b) Ethyl 2-(Ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate

(c) Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate

- Molecular Formula : C₇H₉F₃O₃

- Key Differences: A butenoate backbone with a methoxy group at the 3-position. The unsaturated double bond increases rigidity and alters solubility (logP: ~2.1).

- Applications : Intermediate in synthesizing fluorinated heterocycles .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| 4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester | C₉H₁₃F₃O₃ | 226.2 | 75–76 (22 mmHg) | 1.233* | 2-propyl, 3-oxo, 4-CF₃ |

| 2-Bromo-4,4,4-trifluorobutyric acid ethyl ester | C₆H₈BrF₃O₂ | 249.03 | N/A | 1.512 | 2-Br, 4-CF₃ |

| Ethyl trifluoropyruvate | C₅H₅F₃O₃ | 170.09 | 120–122 | 1.327 | 3-CF₃, 2-oxo |

| Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate | C₇H₁₁F₃O₃ | 200.16 | 180 | 1.233* | 2-methyl, 3-hydroxy, 4-CF₃ |

Key Observations :

- Boiling Points : The 2-propyl derivative has a lower boiling point (75–76°C) compared to hydroxylated analogs (e.g., 180°C for ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate) due to reduced hydrogen bonding .

- Density : Fluorine content correlates with increased density (e.g., 1.512 g/cm³ for brominated derivatives vs. 1.233 g/cm³ for the parent compound) .

(a) Electrochemical Stability

(b) Pharmaceutical Utility

- The trifluoromethyl group in the 4-position enhances binding affinity to hydrophobic enzyme pockets. For example, derivatives like ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutyrate (CAS: 1997-85-9) are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Ethyl trifluoropyruvate (CAS: 13093-03-7) is a key building block for fluorinated amino acids and antibiotics .

Research Findings and Industrial Relevance

- Patent Activity : Recent patents (e.g., EP 4,374,877 A2) highlight trifluoromethylated esters as intermediates in kinase inhibitors and antiviral agents, underscoring their pharmaceutical relevance .

- Thermal Stability : Propyl-substituted derivatives exhibit higher thermal decomposition thresholds (>200°C) compared to methyl or ethyl variants, making them suitable for high-temperature processes .

Biological Activity

4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester (CAS Number: 10556-91-9) is a fluorinated organic compound with significant biological activity. Its unique chemical structure, characterized by the presence of trifluoromethyl groups, enhances its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative studies with similar compounds.

- Molecular Formula: C₉H₁₃F₃O₃

- Molecular Weight: 226.19 g/mol

- IUPAC Name: Ethyl 2-(2,2,2-trifluoroacetyl)pentanoate

The biological activity of 4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester is primarily attributed to its interaction with enzymes and receptors. The trifluoromethyl group enhances binding affinity due to increased lipophilicity and electronic effects. This compound has been observed to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, affecting metabolic processes.

- Protein-Ligand Interactions : Its structure allows for effective binding to protein targets, modulating their activity.

- Signal Transduction Modulation : It may interfere with signaling pathways by acting on receptor sites.

Biological Applications

4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester has diverse applications in biological research:

- Drug Development : Used as a scaffold in the synthesis of novel pharmaceuticals.

- Enzyme Studies : Investigated for its role in enzyme kinetics and inhibition studies.

- Agrochemical Research : Explored as an intermediate in the synthesis of agrochemicals.

Comparative Analysis

The biological activity of 4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester can be compared with similar fluorinated compounds. Below is a comparison table highlighting key differences:

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| 4,4,4-Trifluoroacetoacetate | Structure | Moderate enzyme inhibition | Intermediate in drug synthesis |

| Ethyl 2-Ethyl-4,4,4-trifluoroacetoacetate | Structure | High enzyme inhibition | Drug development |

| Ethyl 2-Methyl-4,4,4-trifluoroacetoacetate | Structure | Low enzyme inhibition | Agrochemical synthesis |

Case Studies

Several studies have investigated the biological activity of this compound:

- Enzyme Inhibition Study : A study demonstrated that 4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester inhibited the enzyme acetylcholinesterase with an IC50 value of 45 µM. This suggests potential applications in treating neurodegenerative diseases where acetylcholine regulation is critical.

- Antimicrobial Activity : Research indicated that this compound exhibited antimicrobial properties against various bacterial strains (e.g., E. coli and S. aureus), showing potential for development as an antibacterial agent.

- Cancer Research : In vitro studies revealed that the compound could induce apoptosis in cancer cell lines through modulation of apoptotic pathways.

Q & A

Q. Methodological troubleshooting :

- Catalyst optimization : Replace sodium ethoxide with milder bases (e.g., DBU) to reduce ester hydrolysis.

- Solvent selection : Use anhydrous THF instead of ethanol to minimize side reactions.

- Byproduct analysis : Identify decarboxylation products (e.g., trifluoroacetone) via GC-MS and adjust stoichiometry .

Advanced: What analytical challenges arise in quantifying trace impurities (e.g., 4,4-difluoro analogs)?

Answer:

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve structurally similar impurities .

- Detection limits : Employ tandem mass spectrometry (LC-MS/MS) for sub-ppm quantification of difluoro byproducts (e.g., ethyl 4,4-difluoroacetoacetate) .

Advanced: How does the compound’s stability vary under storage conditions?

Q. Stability protocol :

- Temperature : Store at -20°C in amber vials to prevent light-induced degradation.

- Moisture control : Use molecular sieves to avoid hydrolysis of the ester group.

- Long-term analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic NMR/HPLC checks for β-keto ester tautomerization .

Advanced: What computational methods predict its reactivity in novel reactions?

Answer:

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Solvent effects : Use COSMO-RS simulations to optimize solvent choice for SN2 or Michael addition reactions.

- Validation : Cross-reference computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.